2-Nitro-4-(pyridin-4-yl)aniline
Overview
Description
2-Nitro-4-(pyridin-4-yl)aniline is a chemical compound with the CAS Number: 59656-62-1 . It has a molecular weight of 215.21 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-Nitro-4-(pyridin-4-yl)aniline is 1S/C11H9N3O2/c12-10-2-1-9 (7-11 (10)14 (15)16)8-3-5-13-6-4-8/h1-7H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Nitro-4-(pyridin-4-yl)aniline is a powder that is stored at room temperature . It has a molecular weight of 215.21 .Scientific Research Applications
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Application in Non-linear Optics
- Field : Material Science
- Summary : The compound and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
- Method : The arrangement of intercalated molecules was solved by molecular simulation methods and compared with experimental results .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
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Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : The compound is used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
- Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
- Results : The α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
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Application in Luminescent Metal–Organic Framework
- Field : Material Science
- Summary : The compound is used in the creation of a highly luminescent entangled metal–organic framework .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The solvent-free framework exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .
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Application in C–H Amination
- Field : Organic Chemistry
- Summary : “2-Nitro-4-(pyridin-4-yl)aniline” was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate .
- Method : Employing this auxiliary, the β-C (sp2)–H bonds of benzamide derivatives can be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
- Results : The results showed that the compound can be used to promote C–H amination, providing a new method for the synthesis of aminated compounds .
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Application in Drug Development
- Field : Pharmaceutical Chemistry
- Summary : Imidazole containing compounds, such as “2-Nitro-4-(pyridin-4-yl)aniline”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
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Application in Non-linear Optics
- Field : Material Science
- Summary : The compound and its derivatives are used in the interlayer space of zirconium sulfophenylphosphonate. The intercalated molecules were placed between SO3H groups of the host layers .
- Method : The arrangement of intercalated molecules was solved by molecular simulation methods and compared with experimental results .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
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Application in Antiviral Activity
- Field : Pharmaceutical Chemistry
- Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Results : This compound showed potential as an antiviral agent .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
2-nitro-4-pyridin-4-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-2-1-9(7-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIIMBRBDKEWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(pyridin-4-yl)aniline |
Synthesis routes and methods I
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Synthesis routes and methods II
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